molecular formula C3H5IO2 B7725351 3-Iodopropionic acid CAS No. 26834-34-4

3-Iodopropionic acid

Cat. No.: B7725351
CAS No.: 26834-34-4
M. Wt: 199.97 g/mol
InChI Key: KMRNTNDWADEIIX-UHFFFAOYSA-N
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Description

3-Iodopropionic acid, also known as 3-iodopropanoic acid, is an organic compound with the molecular formula C₃H₅IO₂. It is a derivative of propionic acid where an iodine atom is substituted at the third carbon position. This compound is a colorless solid with a distinctive odor and is soluble in water and organic solvents such as alcohol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopropionic acid can be synthesized through the hydriodic acid mediated hydrogenation of glyceric acid. In this process, glyceric acid, a renewable biomass from glycerol, is quantitatively converted to this compound at 373 K in 3 hours. Hydriodic acid acts as the reductant, which is oxidized to iodine and then regenerated in situ by metal catalysts and hydrogen .

Industrial Production Methods: Industrial production of this compound often involves the reaction of acrylic acid with iodine and water. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Iodopropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-hydroxypropionic acid.

    Reduction Reactions: It can be reduced to propionic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to this compound derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

    3-Hydroxypropionic acid: from substitution.

    Propionic acid: from reduction.

    This compound derivatives: from oxidation

Scientific Research Applications

3-Iodopropionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodopropionic acid involves its interaction with specific molecular targets and pathways. It acts as an alkylating agent, modifying nucleophilic sites in biomolecules. This modification can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Bromopropionic acid
  • 4-Iodobutyric acid
  • Bromoacetic acid
  • 4-Bromobutyric acid
  • 6-Bromohexanoic acid
  • 2-Bromopropionic acid

Comparison: 3-Iodopropionic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. For example, this compound is more reactive in substitution reactions than 3-bromopropionic acid due to the weaker carbon-iodine bond. This makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-iodopropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNTNDWADEIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO2
Source PubChem
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DSSTOX Substance ID

DTXSID8059710
Record name Propanoic acid, 3-iodo-
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Molecular Weight

199.97 g/mol
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Physical Description

Solid
Record name 3-Iodopropanoic acid
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Solubility

74.3 mg/mL at 25 °C
Record name 3-Iodopropanoic acid
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CAS No.

141-76-4, 26834-34-4
Record name 3-Iodopropionic acid
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Melting Point

81.5 °C
Record name 3-Iodopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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